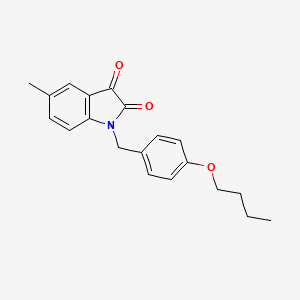![molecular formula C24H22N2O4S B11415457 N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11415457.png)
N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, benzofuran, and cyclopentathiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with the cyclopentathiophene core. Key steps include:
Formation of Furan and Benzofuran Intermediates: These intermediates are synthesized through various methods, such as Friedel-Crafts acylation and subsequent cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: shares structural similarities with other compounds containing furan, benzofuran, and cyclopentathiophene moieties.
Uniqueness
Structural Complexity: The combination of furan, benzofuran, and cyclopentathiophene in a single molecule is unique and contributes to its distinct properties.
Its unique structure may lead to novel applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C24H22N2O4S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H22N2O4S/c1-14-7-8-19-18(10-14)15(13-30-19)11-21(27)26-24-22(17-5-2-6-20(17)31-24)23(28)25-12-16-4-3-9-29-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
RBNOBPPOYWVBOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11415374.png)
![2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11415385.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11415394.png)
![2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11415395.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11415401.png)
![methyl (2Z)-3-oxo-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415405.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11415409.png)

![N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B11415424.png)
![Ethyl 4-[(1-methoxypropan-2-YL)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11415430.png)
![5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B11415435.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B11415439.png)
![N-[(1Z)-1-(1-methyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415445.png)
